molecular formula C23H18Cl2F3N3O3S B10890231 5-(2,3-dichlorophenyl)-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide

5-(2,3-dichlorophenyl)-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide

Cat. No.: B10890231
M. Wt: 544.4 g/mol
InChI Key: YVUDVGOXWLDIMH-UHFFFAOYSA-N
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Description

    Starting Materials: The dichlorophenyl-furan intermediate and morpholine.

    Reaction: Nucleophilic substitution reaction.

    Conditions: Reflux in a polar aprotic solvent such as dimethylformamide (DMF).

  • Formation of the Thiourea Moiety

      Starting Materials: The morpholino intermediate and thiophosgene.

      Reaction: Thiourea formation via nucleophilic addition.

      Conditions: Conducted at low temperatures to control the reactivity of thiophosgene.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N’-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves multiple steps:

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

        Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.

        Products: Oxidized derivatives of the furan and phenyl rings.

    • Reduction

        Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

        Conditions: Conducted in anhydrous solvents to prevent hydrolysis.

        Products: Reduced forms of the carbonyl and thiourea groups.

    • Substitution

        Reagents: Halogenating agents or nucleophiles.

        Conditions: Varies depending on the substituent being introduced.

        Products: Substituted derivatives on the phenyl or furan rings.

    Common Reagents and Conditions

      Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

      Reducing Agents: Lithium aluminum hydride, sodium borohydride.

      Solvents: Ethanol, toluene, dimethylformamide (DMF), dichloromethane (DCM).

    Scientific Research Applications

    Chemistry

      Catalysis: Used as a ligand in transition metal-catalyzed reactions.

      Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Biology

      Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in biochemical studies.

      Protein Binding Studies: Used to study protein-ligand interactions.

    Medicine

      Drug Development: Potential lead compound for the development of new pharmaceuticals.

      Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

    Industry

      Material Science: Used in the development of new materials with specific properties.

      Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

    Mechanism of Action

    The mechanism by which N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N’-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA exerts its effects involves several molecular targets and pathways:

      Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

      Protein Interaction: Interacts with specific proteins, altering their function and activity.

      Cellular Pathways: Modulates signaling pathways within cells, affecting cellular processes such as proliferation and apoptosis.

    Comparison with Similar Compounds

    Similar Compounds

    • **N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N’-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]UREA
    • **N-{[5-(2,3-DICHLOROPHENYL)-2-FURYL]CARBONYL}-N’-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]THIOCARBAMATE

    Uniqueness

      Structural Features: The combination of dichlorophenyl, furan, morpholino, and trifluoromethyl groups is unique, providing distinct chemical and biological properties.

      Reactivity: Exhibits unique reactivity patterns due to the presence of multiple functional groups.

      Applications: Broader range of applications in various fields compared to similar compounds.

    Properties

    Molecular Formula

    C23H18Cl2F3N3O3S

    Molecular Weight

    544.4 g/mol

    IUPAC Name

    5-(2,3-dichlorophenyl)-N-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide

    InChI

    InChI=1S/C23H18Cl2F3N3O3S/c24-15-3-1-2-14(20(15)25)18-6-7-19(34-18)21(32)30-22(35)29-16-12-13(23(26,27)28)4-5-17(16)31-8-10-33-11-9-31/h1-7,12H,8-11H2,(H2,29,30,32,35)

    InChI Key

    YVUDVGOXWLDIMH-UHFFFAOYSA-N

    Canonical SMILES

    C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl

    Origin of Product

    United States

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